molecular formula C30H50O B1639742 Lupan-3-one

Lupan-3-one

Cat. No. B1639742
M. Wt: 426.7 g/mol
InChI Key: HEYPZYMGRBQTOH-BHMAJAPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupan-3-one is a natural product found in Euphorbia cyparissias with data available.

Scientific Research Applications

Lupeol and Its Multifaceted Pharmacological Activities

Lupeol, a pentacyclic lupane-type triterpene found in vegetables, fruits, and plants, has garnered attention for its diverse pharmacological activities. Research has demonstrated its antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects. Lupeol has shown promise in various disease-targeted animal models, exhibiting anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer properties. Notably, clinical trials in Japan and Korea have explored lupeol's potential in treating canine oral malignant melanoma and human moderate skin acne. Its mechanism of action involves targeting proteins like α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), TCA cycle enzymes, and pathways like IRAK-TLR4, Bcl-2 family, NF-kB, PI3-K/Akt, and Wnt/β-catenin signaling pathways. This positions lupeol as a valuable lead compound for developing drugs for anti-inflammatory, anti-diabetic, hepatoprotective, and anticancer applications (Tsai, Lin, & Wu, 2016).

Anti-inflammatory Effects of Luteolin

Luteolin, a flavonoid prevalent in plants, has been used ethnopharmacologically to address inflammation-related symptoms. Studies involving various models have confirmed luteolin's potent anti-inflammatory properties. Some luteolin derivatives, such as luteolin-7-O-glucoside, also exhibit anti-inflammatory effects. The action mechanisms of luteolin are diverse, primarily targeting transcription factors like Src in the NF-κB pathway, MAPK in the AP-1 pathway, and SOCS3 in the STAT3 pathway. A clinical trial involving a formulation containing luteolin demonstrated significant therapeutic effects against inflammation-associated diseases, suggesting that luteolin's primary pharmacological mechanism is its anti-inflammatory activity, achieved through the regulation of transcription factors like STAT3, NF-κB, and AP-1. This opens avenues for further research and development of luteolin as an anti-inflammatory drug (Aziz, Kim, & Cho, 2018).

properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1S,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h19-23,25H,9-18H2,1-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1

InChI Key

HEYPZYMGRBQTOH-BHMAJAPKSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C

SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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